molecular formula C13H12ClNO2 B12219140 N-(2-chlorophenyl)-2,5-dimethylfuran-3-carboxamide

N-(2-chlorophenyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B12219140
M. Wt: 249.69 g/mol
InChI Key: WIQFVWVMDDPIKI-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a carboxamide group and a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2,5-dimethylfuran-3-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 2,5-dimethylfuran.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the furan derivative with a suitable amine, such as 2-chloroaniline, under appropriate conditions.

    Final Product Formation: The final product, this compound, is obtained through purification and characterization steps.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-2,5-dimethylfuran-3-carboxamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes or Receptors: Modulating their activity and leading to downstream biological effects.

    Interfering with Cellular Processes: Affecting processes such as cell division, apoptosis, or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2,5-dimethylfuran-3-carboxamide: can be compared with other furan derivatives and carboxamides, such as:

Uniqueness

  • Structural Features : The presence of both the furan ring and the 2-chlorophenyl group makes it unique compared to other similar compounds.
  • Chemical Properties : Its specific chemical properties, such as reactivity and stability, may differ from other related compounds, leading to distinct applications and effects.

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

N-(2-chlorophenyl)-2,5-dimethylfuran-3-carboxamide

InChI

InChI=1S/C13H12ClNO2/c1-8-7-10(9(2)17-8)13(16)15-12-6-4-3-5-11(12)14/h3-7H,1-2H3,(H,15,16)

InChI Key

WIQFVWVMDDPIKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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